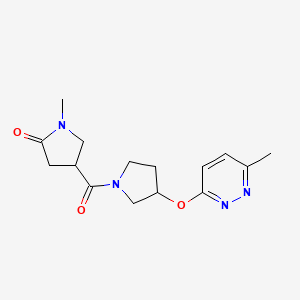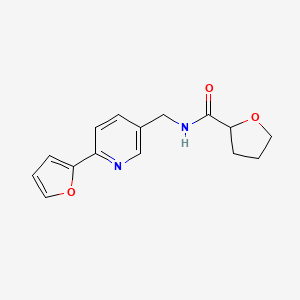![molecular formula C23H28ClF3N4O3S B2695387 1-[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]-4-[1-(2-phenoxyethanesulfonyl)piperidin-4-yl]piperazine CAS No. 2097938-26-4](/img/structure/B2695387.png)
1-[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]-4-[1-(2-phenoxyethanesulfonyl)piperidin-4-yl]piperazine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Trifluoromethylpyridine (TFMP) and its intermediates are important ingredients for the development of agrochemical and pharmaceutical compounds . TFMP contains three fluorine atoms, a methyl group, and a ring-shaped carbon-containing structure known as pyridine . TFMP derivatives are characterized by the presence of a fluorine atom and a pyridine in their structure .
Synthesis Analysis
The demand for TFMP derivatives has been increasing steadily in the last 30 years . The synthesis of TFMP is generally achieved via two main methods: one involving an exchange between chlorine and fluorine atoms using trichloromethyl-pyridine . The second method relies on the assembly of pyridine from a trifluoromethyl-containing building block .科学的研究の応用
Synthesis and Structural Activity Relationship (SAR)
Compounds incorporating the piperazine and pyrrolidine scaffolds have been synthesized and evaluated for their biological activities. For instance, aryl piperazine and pyrrolidine derivatives were synthesized to explore their antimalarial properties, particularly against Plasmodium falciparum strains resistant to chloroquine. The structure-activity relationship (SAR) studies indicated the importance of specific substituents for antimalarial activity. The research revealed that modifications in the aryl-alcohol series, incorporating hydroxyl groups, a propane chain, and fluorine, significantly influence the antiparasitic efficacy of these compounds (Mendoza et al., 2011).
Antiviral Applications
The investigation into bis(heteroaryl)piperazine (BHAP) derivatives for their role as non-nucleoside HIV-1 reverse transcriptase inhibitors highlights the versatility of the piperazine ring in medicinal chemistry. Through the synthesis and evaluation of various analogues, researchers identified compounds with significantly enhanced potency against HIV-1 compared to earlier molecules. This research demonstrates the potential of piperazine derivatives in developing antiretroviral therapies (Romero et al., 1994).
Neuroleptic Agents Synthesis
The synthesis of neuroleptic agents like Fluspirilen and Penfluridol, which include piperidine or piperazine moieties bound to a fluorophenyl group, further exemplifies the chemical versatility and applicability of these structures. The preparation of key intermediates via rhodium-catalyzed hydroformylation showcases the intricate chemical manipulations possible with piperazine and piperidine derivatives, paving the way for the production of significant pharmaceutical agents (Botteghi et al., 2001).
Antitumor and Antifungal Activity
Research on the synthesis of compounds combining indole systems with heterocycles such as pyridine or piperazine has identified potential antitumor activities. The comparative analysis of pyridine versus piperazine derivatives indicated distinct differences in biological efficacy, with pyridine derivatives showing higher antitumor activity. This work underscores the critical role of structural components in modulating the biological effects of synthetic molecules (Andreani et al., 2008). Additionally, novel compounds featuring 1,2,3-triazoles, piperidines, and thieno pyridine rings have demonstrated moderate to good antifungal activity, highlighting the potential of these structures in addressing fungal infections (Darandale et al., 2013).
作用機序
将来の方向性
特性
IUPAC Name |
1-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-4-[1-(2-phenoxyethylsulfonyl)piperidin-4-yl]piperazine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H28ClF3N4O3S/c24-21-16-18(23(25,26)27)17-28-22(21)30-12-10-29(11-13-30)19-6-8-31(9-7-19)35(32,33)15-14-34-20-4-2-1-3-5-20/h1-5,16-17,19H,6-15H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AVPRILAANIMNCZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1N2CCN(CC2)C3=C(C=C(C=N3)C(F)(F)F)Cl)S(=O)(=O)CCOC4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H28ClF3N4O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
533.0 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]-4-[1-(2-phenoxyethanesulfonyl)piperidin-4-yl]piperazine | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


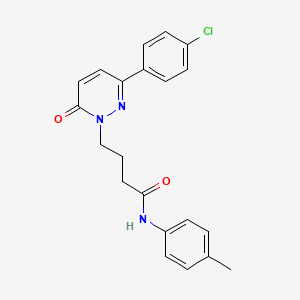

![2-[(3-Chlorophenyl)methylsulfanyl]-8-methylpyrido[1,2-a][1,3,5]triazin-4-one](/img/structure/B2695307.png)
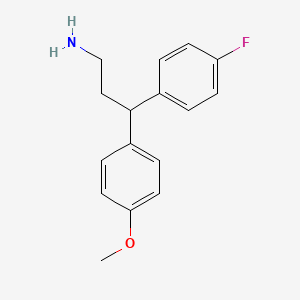
![2-(benzo[d][1,3]dioxol-5-yl)-N-(7-chloro-4-methoxybenzo[d]thiazol-2-yl)-N-((tetrahydrofuran-2-yl)methyl)acetamide](/img/structure/B2695310.png)
![3-Oxo-2,5,7,8-tetrahydropyrano[4,3-c]pyridazine-4-carboxylic acid](/img/structure/B2695313.png)
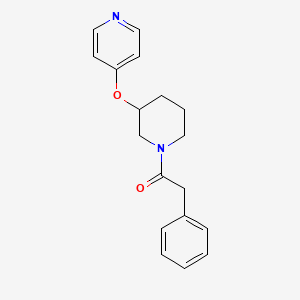


![N-([2,3'-bipyridin]-4-ylmethyl)-2-(methylthio)benzamide](/img/structure/B2695318.png)
![3-(4-chlorophenyl)-1-(2,4-dichlorobenzyl)-6,7,8,9-tetrahydro-5H-imidazo[1,2-a]azepin-1-ium bromide](/img/structure/B2695324.png)
